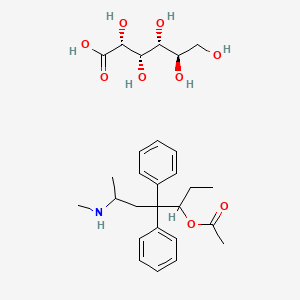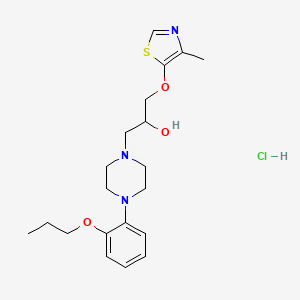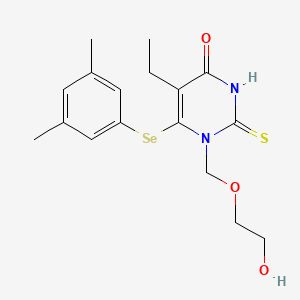
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a seleno group, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- typically involves multiple steps. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the seleno group and other substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the seleno group and other substituents via nucleophilic or electrophilic substitution reactions.
Protection and Deprotection Steps: Use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the pyrimidinone core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the seleno group may yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
科学的研究の応用
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: Use as a precursor for the synthesis of other complex molecules or materials.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group and other functional groups on the molecule may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents, such as:
2,4(1H,3H)-Pyrimidinedione Derivatives: Known for their antiviral activity.
2,4-Diaminopyrimidine Derivatives: Investigated for their anti-tubercular activities.
1,3,5-Triazines: Known for their applications in agriculture and medicinal chemistry.
Uniqueness
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- is unique due to the presence of the seleno group and the specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
172255-79-7 |
|---|---|
分子式 |
C17H22N2O3SSe |
分子量 |
413.4 g/mol |
IUPAC名 |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O3SSe/c1-4-14-15(21)18-17(23)19(10-22-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,23) |
InChIキー |
VTRPHXLWQYYHTD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C(=S)NC1=O)COCCO)[Se]C2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



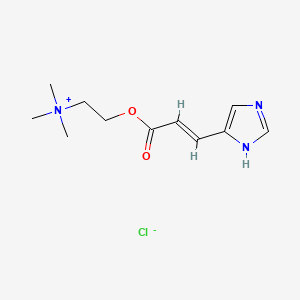

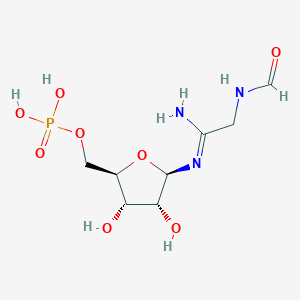

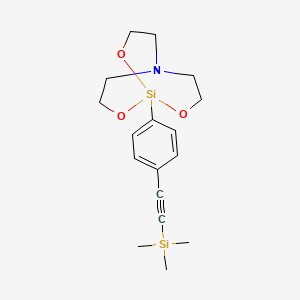


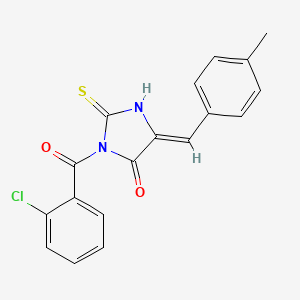
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
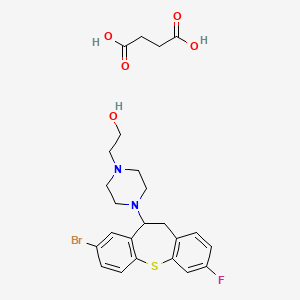
![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
